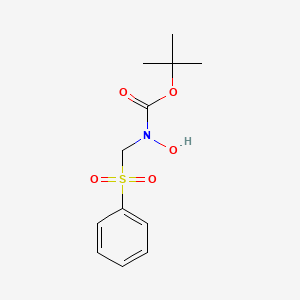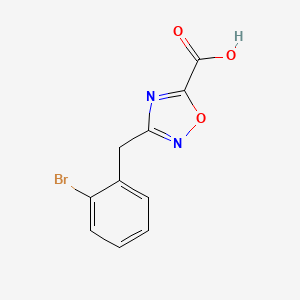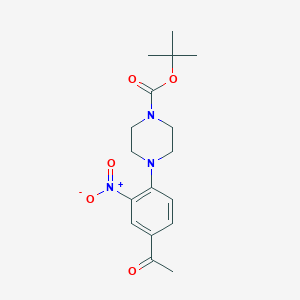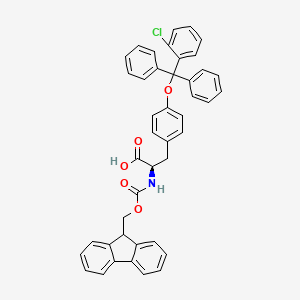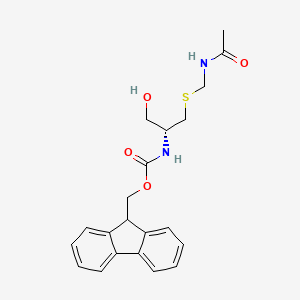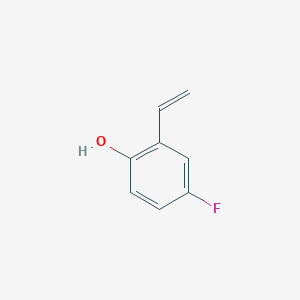
4-Fluoro-2-vinylphenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Fluoro-2-vinylphenol, such as poly(4-vinylphenol) (PVPh), has been reported. Polystyrene prepared by free-radical and anionic polymerization was acetylated quantitatively to poly(4-acetylstyrene) (ACPS) with acetyl chloride and anhydrous aluminum trichloride . Another study reported the transesterification of dialkyl carbonates and fluorine-containing carbonates by poly(4-vinylphenol) to develop a method for the synthesis of polymers containing a carbonate functional group in the side chain .Applications De Recherche Scientifique
Luminescence and Acid-Base Stimuli-Responsive Properties
4-Fluoro-2-vinylphenol has been reported to exhibit tunable luminescence and acid-base stimuli-responsive properties when assembled into a cocrystal with tetrafluoroterephthalic acid. This application is significant in the development of reversible acid-base fluorescent switches, which have potential uses in various sensing and optical devices .
Dielectric Material Enhancement
The compound has been utilized in the fabrication of hybrid composite thin films with graphene, which are used to enhance the dielectric constant of poly 4-vinylphenol (PVPh). This is particularly important for improving the performance of electronic devices by increasing their charge storage capacity .
Coarse-Grained Model Development
In the field of polymer science, 4-Fluoro-2-vinylphenol is used to develop coarse-grained models for polymers like poly(4-vinylphenol) and poly(2-vinylpyridine). These models help in understanding the monomer-level structures and chain structures of polymers, which is crucial for predicting their behavior in different environments .
Odor Detection Threshold Influence
The molecular structure of 4-Fluoro-2-vinylphenol influences odor qualities and detection thresholds. Research has shown that modifications in the methylation of similar compounds affect their sensory thresholds significantly, which can be applied to designing better fragrance compounds and odorants .
Anti-Metastatic and Anti-Tumor Activities
There have been studies on the anti-angiogenic and anti-tumor activities of compounds like 4-vinylphenol. While not directly about 4-Fluoro-2-vinylphenol, these studies suggest potential applications in cancer treatment by investigating the inhibitory effects on cancer stemness, drug resistance, and metastasis .
Safety and Hazards
Propriétés
IUPAC Name |
2-ethenyl-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHXEZQFNWLCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-vinylphenol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

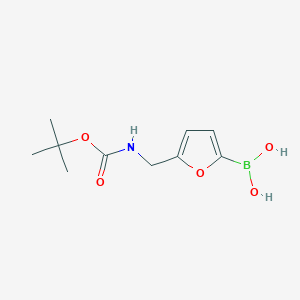
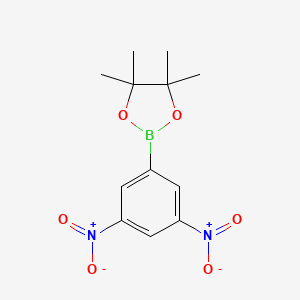

![1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1439765.png)
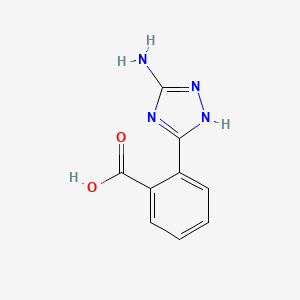
![[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine](/img/structure/B1439769.png)
-acetic acid](/img/structure/B1439771.png)
